methyl 2H-chromene-4-carboxylate
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Overview
Description
Methyl 2H-chromene-4-carboxylate is a chemical compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2H-chromene-4-carboxylate can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, which is a one-pot synthesis using resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst . Another method involves the cyclization of o-hydroxycinnamic acid derivatives under acidic conditions . These reactions typically require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of microwave-assisted synthesis and mechanochemical methods has been explored to reduce reaction times and eliminate the need for harmful solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include chromone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2H-chromene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Methyl 2H-chromene-4-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Coumarins: These compounds share a similar chromene backbone but differ in their substitution patterns and biological activities.
Flavonoids: These are polyphenolic compounds with a chromene core, known for their antioxidant properties.
Biological Activity
Methyl 2H-chromene-4-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications in medicine, supported by research findings and case studies.
Overview of Chromenes
Chromenes are a class of heterocyclic compounds characterized by a benzopyran structure. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, specifically, has been studied for its potential therapeutic applications due to its ability to interact with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. Research indicates that compounds with the chromene scaffold can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell migration and invasion .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 68.4 | Induction of apoptosis |
HL-60 | 42.0 | Caspase activation |
MOLT-4 | 24.4 | Inhibition of cell migration and invasion |
These findings suggest that this compound can be a promising candidate for developing new anticancer therapies.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies show that it exhibits significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound has shown potential in other areas:
- Antioxidant Activity : Exhibits free radical scavenging capabilities, which may protect cells from oxidative stress.
- Antidiabetic Effects : Some derivatives have been reported to enhance insulin sensitivity and glucose uptake in muscle cells.
- Neuroprotective Effects : Potential to inhibit acetylcholinesterase activity, suggesting benefits in neurodegenerative conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves several methodologies, including:
- Knoevenagel Condensation : Reaction between salicylaldehyde and malononitrile under basic conditions.
- One-Pot Reactions : Efficient protocols that combine multiple steps into a single reaction vessel to improve yield and reduce reaction time .
Case Studies
A notable case study involved the evaluation of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against leukemia and breast cancer cells. These results were corroborated by additional studies focusing on structure-activity relationships (SAR) that suggest modifications to the chromene structure can enhance biological activity .
Properties
CAS No. |
519157-15-4 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2H-chromene-4-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-7-14-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3 |
InChI Key |
XVNQBERZTJJYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCOC2=CC=CC=C12 |
Origin of Product |
United States |
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